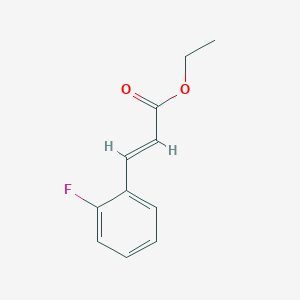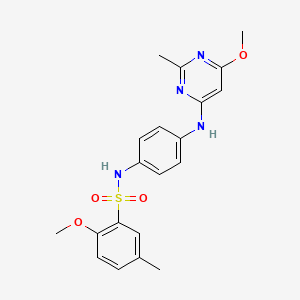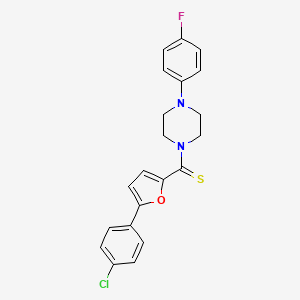![molecular formula C13H23NO2 B2570286 Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate CAS No. 2287262-54-6](/img/structure/B2570286.png)
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate, commonly known as Boc-SPN, is a chemical compound used in scientific research. It is a spirocyclic compound that has a unique structure and properties. Boc-SPN is used in various fields of research, including medicinal chemistry, drug development, and chemical biology.
Mechanism of Action
Boc-SPN acts as a molecular scaffold that can be modified to create compounds with specific properties. It can be used to create compounds that bind to specific proteins or enzymes, inhibiting their activity. Boc-SPN can also be used to create compounds that target specific cellular pathways, leading to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
Boc-SPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including kinases and proteases. Boc-SPN has also been shown to inhibit the growth of cancer cells and to have antiviral properties. In addition, Boc-SPN has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Boc-SPN in lab experiments is its unique structure and properties. It can be used as a building block to create compounds with specific properties, making it a valuable tool in drug development and chemical biology. However, the synthesis of Boc-SPN is challenging, and it requires a high level of skill and experience in organic chemistry. In addition, Boc-SPN is relatively expensive, which can limit its use in some labs.
Future Directions
There are many future directions for the use of Boc-SPN in scientific research. One direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and viral infections. Another direction is the use of Boc-SPN in chemical biology to study protein-ligand interactions and to develop new tools for studying protein function. In addition, the synthesis of Boc-SPN could be optimized to make it more accessible and cost-effective, which would increase its use in scientific research.
In conclusion, Boc-SPN is a valuable tool in scientific research, with various applications in medicinal chemistry, drug development, and chemical biology. Its unique structure and properties make it a valuable building block for the synthesis of compounds with specific properties. The synthesis of Boc-SPN is challenging, and it requires a high level of expertise in organic chemistry. However, the future directions for the use of Boc-SPN in scientific research are promising, and it is likely to continue to be a valuable tool in the development of new drugs and in the study of protein-ligand interactions.
Synthesis Methods
The synthesis of Boc-SPN involves a multistep process that requires expertise in organic chemistry. The first step involves the synthesis of tert-butyl 2-azaspiro[4.5]decan-3-one, which is then converted to Boc-SPN using tert-butyl bromoacetate and sodium hydride. The final product is purified using column chromatography. The synthesis of Boc-SPN is challenging, and it requires a high level of skill and experience in organic chemistry.
Scientific Research Applications
Boc-SPN is used in various fields of scientific research, including medicinal chemistry, drug development, and chemical biology. It is used as a building block in the synthesis of various compounds, including inhibitors of protein-protein interactions, kinase inhibitors, and enzyme inhibitors. Boc-SPN is also used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and viral infections. It is also used in chemical biology to study protein-ligand interactions and to develop new tools for studying protein function.
properties
IUPAC Name |
tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)16-11(15)10-8-13(9-14-10)6-4-5-7-13/h10,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUATYYCJBRJULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CCCC2)CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)
![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)


![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B2570211.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)

![[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B2570217.png)
![2-(Bicyclo[2.2.2]octan-2-yl)ethanamine](/img/structure/B2570218.png)

![N-{4-[(4-chlorobenzenesulfonyl)methyl]phenyl}benzamide](/img/structure/B2570223.png)
